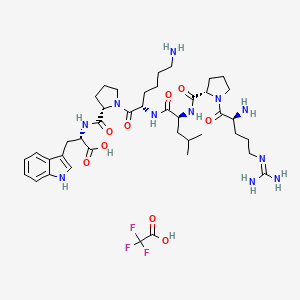

Novokinin TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H62F3N11O9 |

|---|---|

Molecular Weight |

910.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H61N11O7.C2HF3O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;3-2(4,5)1(6)7/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);(H,6,7)/t26-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

XDICFIKWLJNEIE-UNHDVCAASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Novokinin TFA: A Technical Guide to its Mechanism of Action as an Angiotensin AT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that functions as a selective agonist for the angiotensin AT2 receptor. The trifluoroacetate (TFA) salt is a remnant of its chemical synthesis and is not involved in its primary biological mechanism. Novokinin has demonstrated a range of physiological effects, including vasorelaxation, antihypertensive activity, anti-inflammatory properties, and anorexigenic effects. These actions are primarily mediated through the activation of the AT2 receptor, which initiates downstream signaling cascades involving the prostaglandin and nitric oxide pathways. This document provides a comprehensive overview of the mechanism of action of Novokinin, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Angiotensin AT2 Receptor Agonism

Novokinin exerts its biological effects by binding to and activating the angiotensin AT2 receptor, a G protein-coupled receptor (GPCR). Unlike the AT1 receptor, which mediates most of the well-known pressor effects of angiotensin II, the AT2 receptor is often associated with counter-regulatory, protective effects. Novokinin's binding affinity for the AT2 receptor has been quantified, demonstrating its specificity.

Quantitative Data: Receptor Binding and Efficacy

The following table summarizes the available quantitative data for Novokinin's interaction with the AT2 receptor and its physiological effects.

| Parameter | Value | Species/Model | Effect | Reference |

| Binding Affinity (Ki) | ~7 µM | Not Specified | Angiotensin AT2 Receptor Binding | [1] |

| Effective Concentration | 10⁻⁵ M | Spontaneously Hypertensive Rat (SHR) - Isolated Mesenteric Artery | Vasorelaxation | [1] |

| Effective Dose (in vivo) | 0.1 mg/kg (oral) | Spontaneously Hypertensive Rat (SHR) | Antihypertensive | [1] |

| Effective Dose (in vivo) | 0.03 mg/kg (intravenous) | Spontaneously Hypertensive Rat (SHR) | Antihypertensive | [2] |

| Effective Dose (in vivo) | 30-100 nmol/mouse (i.c.v.) | Mouse | Anorexigenic (Food Intake Suppression) | [3] |

| Effective Dose (in vivo) | 30-100 mg/kg (oral) | Mouse | Anorexigenic (Food Intake Suppression) | [3] |

Downstream Signaling Pathways

Activation of the AT2 receptor by Novokinin initiates a cascade of intracellular events that lead to its observed physiological effects. The primary pathways implicated are the prostaglandin I2 (prostacyclin) and nitric oxide (NO) signaling cascades.

Prostaglandin I2 (PGI2) - Dependent Pathway

Novokinin-induced vasorelaxation and its antihypertensive effects are significantly mediated by the production of prostaglandin I2 (PGI2), also known as prostacyclin. This pathway is elucidated by experiments showing that the effects of Novokinin are blocked by cyclooxygenase (COX) inhibitors and antagonists of the prostacyclin (IP) receptor.[2][4]

Nitric Oxide (NO) - Dependent Pathway

In addition to the PGI2 pathway, Novokinin-induced vasorelaxation is also dependent on the production of nitric oxide (NO). This is supported by evidence that NO synthase (NOS) inhibitors can attenuate the effects of Novokinin. The produced NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Anti-inflammatory and Anorexigenic Pathways

Novokinin's anti-inflammatory effects are linked to the AT2 receptor's role in counteracting pro-inflammatory signals, partly through the production of anti-inflammatory mediators.[5] Its anorexigenic (appetite-suppressing) effects are also mediated by the AT2 receptor and involve downstream prostaglandin E2 (PGE2) signaling.[3]

Experimental Protocols

The mechanism of action of Novokinin has been investigated using a variety of in vitro and in vivo experimental models.

In Vitro Vasorelaxation Assay

This assay is used to measure the direct effect of Novokinin on blood vessel tone.

-

Tissue Preparation: Mesenteric or coronary arteries are isolated from spontaneously hypertensive rats (SHR) or other suitable animal models. The arteries are cleaned of surrounding tissue and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2 and 5% CO2.

-

Contraction and Relaxation: The arterial rings are pre-contracted with an agonist such as phenylephrine or prostaglandin F2α. Once a stable contraction is achieved, cumulative concentrations of Novokinin are added to the bath to assess its vasorelaxant effects.

-

Inhibitor Studies: To elucidate the signaling pathway, the experiment is repeated in the presence of specific inhibitors, such as PD123319 (AT2 receptor antagonist), indomethacin (COX inhibitor), CAY10441 (IP receptor antagonist), or L-NAME (NOS inhibitor).[4]

In Vivo Blood Pressure Measurement

This protocol assesses the antihypertensive effects of Novokinin in a living organism.

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

-

Administration: Novokinin is administered to the animals, typically via oral gavage or intravenous injection.

-

Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured at various time points after administration using methods such as the tail-cuff method.

-

Antagonist Studies: To confirm the involvement of the AT2 receptor, a separate group of animals is pre-treated with an AT2 receptor antagonist like PD123319 before Novokinin administration.[2]

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of Novokinin for the AT2 receptor.

-

Preparation of Receptor Source: Cell membranes expressing the AT2 receptor are prepared.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the AT2 receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Novokinin.

-

Measurement: The amount of radiolabeled ligand bound to the receptor is measured. As the concentration of Novokinin increases, it displaces the radiolabeled ligand, leading to a decrease in the measured signal.

-

Data Analysis: The data are used to calculate the IC50 (the concentration of Novokinin that inhibits 50% of the radiolabeled ligand binding), from which the Ki value is derived.

Measurement of Nitric Oxide (NO) and Prostaglandin I2 (PGI2)

-

NO Measurement: NO production in vascular tissues or endothelial cells can be measured indirectly by quantifying its stable metabolites, nitrite and nitrate, using assays such as the Griess reaction.[6] Direct measurement can be performed using fluorescent probes like DAF-FM.[7]

-

PGI2 Measurement: PGI2 levels can be determined by measuring its stable metabolite, 6-keto-PGF1α, in cell culture supernatants or plasma using enzyme immunoassays (EIA) or liquid chromatography-mass spectrometry (LC-MS).

The Role of the Trifluoroacetate (TFA) Counterion

Novokinin is often supplied as a TFA salt, which results from the purification process of the synthetic peptide. While TFA is generally considered biologically inert at the concentrations present with the peptide, it is important for researchers to be aware that TFA itself can have biological effects at higher concentrations. However, the specific mechanism of action of Novokinin is attributed to the peptide sequence and its interaction with the AT2 receptor, not the TFA counterion.

Conclusion

Novokinin TFA is a selective agonist of the angiotensin AT2 receptor. Its mechanism of action involves the activation of this receptor, leading to downstream signaling through the prostaglandin I2 and nitric oxide pathways. These signaling cascades result in vasorelaxation and contribute to its antihypertensive effects. Furthermore, Novokinin exhibits anti-inflammatory and anorexigenic properties, also mediated by the AT2 receptor. The experimental evidence gathered from in vitro and in vivo studies provides a solid foundation for understanding the therapeutic potential of Novokinin and for guiding future research in the development of AT2 receptor agonists.

References

- 1. The pharmacological effects of novokinin; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypotensive activity of novokinin, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally administered novokinin, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent hypotensive peptide, novokinin, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The effects of novokinin, an AT2 agonist, on blood pressure, vascular " by EMRE MUTLU, SELÇUK İLHAN et al. [journals.tubitak.gov.tr]

- 7. Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Novokinin TFA peptide sequence and structure

An In-depth Technical Guide to Novokinin TFA

Introduction

Novokinin is a synthetic hexapeptide designed based on ovokinin-(2-7), a vasorelaxing peptide derived from the enzymatic digest of ovalbumin[1][2][3]. It functions as a selective and orally active agonist for the Angiotensin II Type 2 (AT2) receptor[3][4]. Its discovery and subsequent research have highlighted its potential therapeutic effects, including antihypertensive, anti-inflammatory, and anorexigenic activities[1][4][5]. This guide provides a comprehensive overview of Novokinin's sequence, structure, biological activity, and the experimental methodologies used to characterize it.

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid commonly used during the final cleavage step in solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification[6][7][8]. While TFA salts often enhance peptide solubility, researchers should be aware of their presence, as residual TFA can influence the peptide's net weight and may interfere with highly sensitive biological assays[6][9].

Peptide Sequence and Physicochemical Properties

Novokinin is a hexapeptide with a specific amino acid sequence that confers its high affinity and selectivity for the AT2 receptor.

| Property | Value | Reference |

| Full Name | Novokinin | [1][5] |

| Amino Acid Sequence | Arg-Pro-Leu-Lys-Pro-Trp | [2][5] |

| One-Letter Code | RPLKPW | [3] |

| Molecular Formula | C₃₉H₆₁N₁₁O₇ | [4] |

| Molecular Weight | 795.98 g/mol | [4] |

| Source | Synthetic | [1][2] |

Biological Activity and Quantitative Data

Novokinin's primary mechanism of action is the activation of the AT2 receptor. This interaction initiates signaling cascades that lead to various physiological effects, contrasting with the often-pathological outcomes of AT1 receptor activation.

| Parameter | Value | Description | Reference |

| Receptor Target | Angiotensin II Type 2 (AT2) Receptor | Agonist | [3][4] |

| Binding Affinity (Ki) | 7.35 µM (7.35 x 10⁻⁶ M) | Affinity for the AT2 receptor. | [3][4] |

| Receptor Selectivity | 93-fold selective for AT2 over AT1 | Demonstrates a strong preference for the AT2 receptor. | [4] |

| Hypotensive Activity | Effective at 0.1 mg/kg (oral admin.) in SHR | Reduces systolic blood pressure in Spontaneously Hypertensive Rats. | [3][5] |

| Vasorelaxant Activity | Effective at 10⁻⁵ M in isolated SHR mesenteric artery | Induces relaxation of blood vessels. | [3] |

| Anorexigenic Effect | Suppresses food intake | Orally administered Novokinin reduces food consumption in mice. | [3][4] |

Signaling Pathways

Novokinin exerts its effects by selectively activating the AT2 receptor, which is part of the Renin-Angiotensin System (RAS). Its signaling often opposes the effects of the AT1 receptor.

Caption: Novokinin-specific signaling pathways.

The diagram above illustrates that Novokinin activates the AT2 receptor, leading to downstream activation of prostaglandin pathways that mediate its vasorelaxant and anorexigenic effects[3][4].

Caption: Role of Novokinin in the Renin-Angiotensin System.

This diagram contextualizes Novokinin's action. While Angiotensin II activates both AT1 and AT2 receptors, Novokinin selectively targets the AT2 receptor, promoting its generally protective and counter-regulatory effects against AT1 receptor signaling[1][5].

Experimental Protocols

The synthesis and characterization of Novokinin involve standard and advanced biochemical techniques.

Peptide Synthesis and Purification

Novokinin is synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) protocol[1][10].

Caption: Workflow for this compound Synthesis.

Protocol:

-

Resin Preparation : The synthesis begins with a Wang resin pre-loaded with the C-terminal amino acid, Fmoc-Tryptophan (Trp)[1][10].

-

Chain Elongation : The peptide chain is elongated sequentially. Each cycle involves:

-

Cleavage : After the final amino acid is coupled and deprotected, the peptide is cleaved from the solid-phase resin. This step is typically performed using a cocktail containing a high concentration of Trifluoroacetic Acid (TFA), which also removes the permanent side-chain protecting groups[1][8].

-

Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%)[6].

-

Characterization : The final product's identity and purity are confirmed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][10].

In Vivo Antihypertensive Assay

The blood pressure-lowering effect of Novokinin is assessed in Spontaneously Hypertensive Rats (SHR), a common model for human essential hypertension.

Protocol:

-

Animal Model : Adult Spontaneously Hypertensive Rats (SHR) are used[3][5].

-

Administration : Novokinin is emulsified (e.g., in 30% egg yolk) and administered orally (p.o.) at a specific dose, such as 0.1 mg/kg[3]. Control groups receive the vehicle solution.

-

Blood Pressure Measurement : Systolic blood pressure is measured at baseline and at various time points post-administration using a non-invasive tail-cuff method[5].

-

Antagonist Studies : To confirm the mechanism of action, the experiment is repeated with co-administration of an AT2 receptor antagonist (e.g., PD123319). A blockade of Novokinin's hypotensive effect by the antagonist confirms that the activity is mediated by the AT2 receptor[3].

In Vitro Vasorelaxation Assay

This assay measures the direct effect of Novokinin on blood vessel tone.

Protocol:

-

Tissue Preparation : Mesenteric arteries are isolated from Spontaneously Hypertensive Rats (SHR)[3]. The arteries are cut into rings and mounted in an organ bath chamber filled with a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C.

-

Contraction : The arterial rings are pre-contracted with a vasoconstrictor like norepinephrine to induce a stable tone.

-

Dose-Response Curve : Novokinin is added to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10⁻⁸ M to 10⁻⁵ M)[3].

-

Measurement : The relaxation of the arterial ring is measured as a percentage decrease from the pre-contracted tone.

-

Mechanism Confirmation : The assay can be repeated in the presence of specific inhibitors, such as an AT2 receptor antagonist (PD123319) or a prostaglandin receptor antagonist (CAY-10441), to elucidate the downstream signaling pathway[3].

Conclusion

This compound is a well-characterized synthetic peptide that serves as a valuable tool for investigating the physiological roles of the Angiotensin AT2 receptor. Its high selectivity, oral activity, and demonstrated effects on blood pressure and other metabolic processes make it a significant subject for research in cardiovascular disease, inflammation, and metabolic disorders. The detailed protocols and quantitative data presented in this guide offer a solid foundation for professionals in drug development and biomedical research to design and interpret studies involving this potent AT2 receptor agonist.

References

- 1. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. The pharmacological effects of novokinin; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novokinin (CAS 358738-77-9): R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Tachykinin peptide [novoprolabs.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Novokinin TFA: A Technical Guide to its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), is a potent and selective agonist for the angiotensin AT2 receptor.[1][2][3] This technical guide provides an in-depth overview of the biological functions of Novokinin, with a particular focus on its therapeutic potential in cardiovascular and metabolic disorders. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a comprehensive resource for the scientific community. Novokinin's trifluoroacetate (TFA) salt is a common formulation for research purposes, ensuring stability and solubility.

Core Biological Functions

Novokinin's primary mechanism of action is the activation of the angiotensin AT2 receptor, which often counteracts the effects of the AT1 receptor, a key player in the renin-angiotensin system (RAS) responsible for vasoconstriction and inflammation.[4][5]

Hypotensive and Vasorelaxing Effects

Novokinin exhibits significant hypotensive activity, making it a potential candidate for the treatment of hypertension.[1][6] It induces vasorelaxation, particularly in the mesenteric artery, contributing to its blood pressure-lowering effects.[2][7] This vasorelaxation is mediated by the AT2 receptor and involves the downstream production of prostacyclin (PGI2).[1][2][7]

Anorexigenic and Metabolic Effects

Beyond its cardiovascular effects, Novokinin has been shown to suppress food intake.[2][8][9] This anorexigenic activity is also mediated by the AT2 receptor and involves the prostaglandin E2 (PGE2)-EP4 receptor pathway in the brain.[2][9] These findings suggest a potential role for Novokinin in the management of obesity and metabolic syndrome.

Anti-inflammatory and Anti-opioid Activity

Novokinin has demonstrated anti-inflammatory properties, which are currently being explored in the context of conditions like rheumatoid arthritis.[4] Additionally, it has been shown to antagonize the antinociceptive effects of morphine, an activity also linked to the AT2 receptor and downstream prostaglandin signaling.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of Novokinin.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Reference |

| Ki | Angiotensin AT2 | 7.0 - 7.35 µM | [1][8][10] |

| Selectivity | 93-fold over AT1 | [10] |

Table 2: In Vitro and In Vivo Efficacy

| Biological Effect | Model | Concentration/Dose | Reference |

| Vasorelaxation | Isolated Spontaneously Hypertensive Rat (SHR) Mesenteric Artery | 10-5 M | [2][3] |

| Hypotensive Effect (Intravenous) | Spontaneously Hypertensive Rats (SHRs) | 0.03 mg/kg | [1][6] |

| Hypotensive Effect (Oral) | Spontaneously Hypertensive Rats (SHRs) | 0.1 mg/kg | [1][2][3][6] |

| Hypotensive Effect (Oral) | C57BL/6J Mice | 50 mg/kg | [1][6] |

| Anorexigenic Effect (Intracerebroventricular) | Fasted Conscious Mice | 30-100 nmol/mouse | [9] |

| Anorexigenic Effect (Oral) | Fasted Conscious Mice | 30-100 mg/kg | [9] |

Signaling Pathways

Novokinin exerts its diverse biological effects through the activation of distinct signaling cascades downstream of the AT2 receptor.

Vasorelaxation Pathway

Caption: Novokinin-induced vasorelaxation signaling pathway.

Anorexigenic Pathway

Caption: Novokinin-induced anorexigenic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Novokinin.

Angiotensin AT2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Novokinin for the AT2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the AT2 receptor.

-

Radiolabeled AT2 receptor antagonist (e.g., [125I]CGP 42112).

-

Novokinin TFA.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Novokinin in binding buffer.

-

In a microtiter plate, add the membrane preparation, the radiolabeled antagonist at a fixed concentration (typically at its Kd value), and either binding buffer (for total binding), a high concentration of a known unlabeled AT2 antagonist (for non-specific binding), or the Novokinin dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Novokinin concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Mesenteric Artery Vasorelaxation Assay

This protocol details the procedure for assessing the vasorelaxant effects of Novokinin on isolated rat mesenteric arteries.

Materials:

-

Spontaneously Hypertensive Rat (SHR).

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Phenylephrine (vasoconstrictor).

-

This compound.

-

Wire myograph system.

Procedure:

-

Euthanize the SHR and dissect the superior mesenteric artery in ice-cold Krebs-Henseleit solution.

-

Carefully clean the artery of surrounding adipose and connective tissue.

-

Cut the artery into rings of approximately 2 mm in length.

-

Mount the arterial rings on two fine wires in the jaws of a wire myograph.

-

Submerge the rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction.

-

Once a stable plateau of contraction is reached, add cumulative concentrations of Novokinin to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the Novokinin concentration to generate a concentration-response curve and determine the EC50.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the non-invasive measurement of systolic blood pressure in conscious rats using the tail-cuff method.

Materials:

-

Spontaneously Hypertensive Rats (SHRs).

-

Tail-cuff blood pressure measurement system (including a restrainer, a tail cuff, a pulse sensor, and a sphygmomanometer).

-

This compound solution for oral or intravenous administration.

Procedure:

-

Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

-

On the day of the experiment, place the conscious rat in the restrainer.

-

Place the tail cuff and pulse sensor on the rat's tail.

-

Warm the rat's tail to a suitable temperature to detect the tail artery pulse.

-

Record baseline systolic blood pressure measurements until stable readings are obtained.

-

Administer Novokinin either intravenously or orally at the desired dose.

-

Measure the systolic blood pressure at various time points after administration to determine the onset, magnitude, and duration of the hypotensive effect.

-

A control group receiving the vehicle should be included in the experimental design.

-

Analyze the data by calculating the change in systolic blood pressure from the baseline for both the Novokinin-treated and control groups.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the angiotensin AT2 receptor. Its potent and selective agonistic activity, coupled with its diverse biological effects, highlights its potential as a lead compound for the development of novel therapeutics for hypertension, metabolic disorders, and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further research into the promising therapeutic applications of Novokinin and other AT2 receptor agonists.

References

- 1. revvity.com [revvity.com]

- 2. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An 'out of the box' solution to rodent NIBP | ADInstruments [adinstruments.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. ahajournals.org [ahajournals.org]

Novokinin TFA: A Technical Guide to its Function as an Angiotensin AT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin TFA, a synthetic peptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp, is a selective agonist for the angiotensin AT2 receptor. Derived from the vasorelaxing peptide ovokinin, Novokinin has demonstrated a range of pharmacological effects, including antihypertensive, anorexigenic, and anti-inflammatory activities. These effects are primarily mediated through the activation of the AT2 receptor and its downstream signaling pathways, which often counteract the actions of the well-characterized AT1 receptor. This technical guide provides a comprehensive overview of this compound, including its quantitative pharmacological data, detailed experimental methodologies from key studies, and a visual representation of its signaling cascades.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis and plays a significant role in various physiological and pathophysiological processes. While the angiotensin AT1 receptor has been extensively studied for its role in vasoconstriction, inflammation, and cellular growth, the angiotensin AT2 receptor has emerged as a key player in mediating opposing effects, including vasodilation, anti-proliferation, and tissue protection.[1][2] this compound is a valuable pharmacological tool for elucidating the therapeutic potential of AT2 receptor activation.

Pharmacological Profile of this compound

This compound exhibits a selective affinity for the angiotensin AT2 receptor. Its pharmacological actions have been characterized through a variety of in vitro and in vivo studies, demonstrating its potential as a modulator of the RAS.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental models.

| Parameter | Value | Species/Model | Reference |

| Receptor Binding | |||

| Ki (AT2 Receptor) | 7.35 µM | Not Specified | [3] |

| In Vivo Efficacy | |||

| Antihypertensive ED (IV) | 0.03 mg/kg | Spontaneously Hypertensive Rats (SHR) | [3] |

| Antihypertensive ED (PO) | 0.1 mg/kg | Spontaneously Hypertensive Rats (SHR) | [3] |

| Anorexigenic Dose (ICV) | 30-100 nmol/mouse | Fasted Conscious Mice | |

| Anorexigenic Dose (PO) | 30-100 mg/kg | Fasted Conscious Mice | |

| Anti-inflammatory Dose | 400 µg/kg (s.c.) | Adjuvant-Induced Arthritis (AIA) Rat Model | [4] |

| In Vitro Efficacy | |||

| Vasorelaxation | Effective at 10⁻⁵ M | Isolated Mesenteric Artery from SHR | [5] |

Key Experimental Protocols

The following sections provide summaries of the methodologies used in key studies to characterize the pharmacological effects of this compound. These are intended to be informative overviews rather than complete, step-by-step protocols.

Receptor Binding Assay (Competitive Binding)

-

Objective: To determine the binding affinity (Ki) of this compound for the angiotensin AT2 receptor.

-

Methodology Summary: A competitive binding assay is performed using a radiolabeled or fluorescently-labeled ligand known to bind to the AT2 receptor.[6][7]

-

Preparation: A fixed concentration of a labeled AT2 receptor ligand and a source of AT2 receptors (e.g., cell membranes from cells expressing the receptor) are prepared.

-

Competition: Increasing concentrations of unlabeled this compound are added to the mixture.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Detection: The amount of labeled ligand bound to the receptor is measured. This is typically done by separating the bound from the unbound ligand (e.g., through filtration) and quantifying the signal (e.g., radioactivity or fluorescence).[6]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

-

Vasorelaxation Assay (Isolated Mesenteric Artery)

-

Objective: To assess the direct vasorelaxant effect of this compound.

-

Methodology Summary: This ex vivo assay uses isolated arterial rings to measure changes in vascular tone.[5]

-

Tissue Preparation: Mesenteric arteries are isolated from spontaneously hypertensive rats (SHR). The arteries are cleaned of adhering tissue and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine).

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement: Changes in isometric tension are recorded to determine the extent of relaxation. The involvement of specific pathways can be investigated by pre-incubating the tissues with receptor antagonists (e.g., PD123319 for AT2 receptor, CAY10441 for IP receptor) or enzyme inhibitors (e.g., indomethacin for cyclooxygenase).[3][5]

-

In Vivo Antihypertensive Study (SHR Model)

-

Objective: To evaluate the blood pressure-lowering effect of this compound in a hypertensive animal model.

-

Methodology Summary: Spontaneously hypertensive rats (SHRs) are a commonly used model for genetic hypertension.[3][8]

-

Animal Model: Male SHRs are used.

-

Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.). For oral administration, it may be emulsified (e.g., in egg yolk).

-

Blood Pressure Measurement: Systolic blood pressure is measured at various time points after drug administration using a non-invasive tail-cuff method.[9][10]

-

Controls: A vehicle control group receives the same formulation without this compound. To confirm the role of the AT2 receptor, a separate group of animals can be pre-treated with an AT2 receptor antagonist (e.g., PD123319).[3]

-

Food Intake Suppression Study (Mouse Model)

-

Objective: To assess the anorexigenic effect of this compound.

-

Methodology Summary: This study measures the effect of Novokinin on food consumption in mice.

-

Animal Model: Male mice (e.g., C57BL/6J) are individually housed to allow for accurate food intake measurement.[11][12][13]

-

Fasting: Animals are typically fasted for a set period before the experiment to ensure a consistent feeding drive.

-

Drug Administration: this compound is administered, for example, via intracerebroventricular (i.c.v.) or oral (p.o.) routes.

-

Food Intake Measurement: The amount of food consumed by each mouse is measured at specific time intervals after drug administration.

-

Controls: A control group receives a vehicle injection. The involvement of specific receptors can be investigated using knockout mice (e.g., AT2 receptor-deficient mice) or by co-administering receptor antagonists.

-

Anti-inflammatory Study (Adjuvant-Induced Arthritis Model)

-

Objective: To evaluate the anti-inflammatory properties of this compound in a model of chronic inflammation.

-

Methodology Summary: The adjuvant-induced arthritis (AIA) model in rats is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory therapies.[4][14][15][16][17]

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the paw or base of the tail of rats.

-

Treatment: Following the onset of arthritis, rats are treated with this compound (e.g., via subcutaneous injection) for a specified period.[4]

-

Assessment of Inflammation: The severity of arthritis is assessed by measuring paw swelling (e.g., using a plethysmometer or calipers) and by a clinical scoring system that evaluates erythema and swelling in multiple joints.

-

Biochemical Analysis: At the end of the study, blood and tissue samples can be collected to measure inflammatory markers (e.g., cytokines, nitric oxide).[17]

-

Signaling Pathways

Activation of the angiotensin AT2 receptor by this compound initiates several downstream signaling cascades that contribute to its diverse pharmacological effects.

Vasorelaxation and Antihypertensive Effects

The blood pressure-lowering effect of Novokinin is primarily mediated by the prostaglandin I2 (PGI2) pathway.

Caption: Novokinin-mediated vasorelaxation pathway.

Anorexigenic and Anti-Opioid Effects

The effects of Novokinin on food intake and nociception are mediated through distinct prostaglandin E2 (PGE2) receptor pathways.

Caption: Central signaling pathways of Novokinin.

General Angiotensin AT2 Receptor Signaling

The AT2 receptor is coupled to several intracellular signaling pathways that generally oppose the effects of the AT1 receptor.

Caption: Overview of AT2 receptor signaling pathways.

Conclusion

This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the angiotensin AT2 receptor. Its demonstrated antihypertensive, anorexigenic, and anti-inflammatory effects highlight the therapeutic potential of targeting this receptor. The experimental data and signaling pathways outlined in this guide provide a foundation for further research and development in this area. Future studies are warranted to fully elucidate the clinical utility of AT2 receptor agonists like this compound in cardiovascular, metabolic, and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypotensive activity of novokinin, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent hypotensive peptide, novokinin, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apocynin activity in spontaneously hypertensive rats (SHR): preliminary studies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The regulation of food intake by selective stimulation of the type 3 melanocortin receptor (MC3R) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin II Reduces Food Intake by Altering Orexigenic Neuropeptide Expression in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liraglutide induces enhanced suppression of food intake in mice lacking the growth hormone secretagogue receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chondrex.com [chondrex.com]

- 16. adjuvant induced arthritis: Topics by Science.gov [science.gov]

- 17. Anti-Inflammatory Effects of Ang-(1-7) Bone-Targeting Conjugate in an Adjuvant-Induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novokinin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin, a synthetic hexapeptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp (RPLKPW), has emerged as a significant research tool in cardiovascular and metabolic studies.[1][2][3] Designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin, Novokinin exhibits potent and selective agonistic activity at the angiotensin AT2 receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Novokinin. It includes detailed experimental protocols for its synthesis and key bioassays, a summary of its quantitative pharmacological data, and visualizations of its signaling pathways and experimental workflows.

Discovery and Rationale

Novokinin was developed as a potent and orally active analogue of ovokinin(2-7), a peptide known for its vasorelaxing and hypotensive properties.[1][3] The design of Novokinin focused on enhancing its affinity and selectivity for the angiotensin AT2 receptor, a key player in counter-regulating the pressor effects of the renin-angiotensin system.[1]

Physicochemical Properties and Quantitative Data

Novokinin is a water-soluble peptide with a molecular weight of 795.98 g/mol and the chemical formula C39H61N11O7. Its key pharmacological parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity of Novokinin [1][2][3]

| Receptor | Ligand | K i | Selectivity |

| Angiotensin AT2 | Novokinin | 7.35 µM | 93-fold over AT1 |

| Angiotensin AT1 | Novokinin | - | - |

Table 2: In Vivo Efficacy of Novokinin [1][3][4]

| Biological Effect | Animal Model | Route of Administration | Effective Dose |

| Hypotensive Activity | Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 mg/kg |

| Hypotensive Activity | Spontaneously Hypertensive Rats (SHR) | Intravenous | 0.03 mg/kg |

| Anorexigenic Activity | Fasted Conscious Mice | Oral | 30-100 mg/kg |

| Anorexigenic Activity | Fasted Conscious Mice | Intracerebroventricular (i.c.v.) | 30-100 nmol/mouse |

Synthesis of Novokinin

Novokinin is synthesized using standard Fmoc-mediated solid-phase peptide synthesis (SPPS).[5]

Experimental Protocol for Fmoc-SPPS of Novokinin (RPLKPW)

This protocol outlines the manual synthesis of Novokinin on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HBTU, HOBt

-

Activation reagent: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Example for the first amino acid, Fmoc-Trp(Boc)-OH):

-

In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Leu, Pro, and Arg(Pbf).

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Biological Characterization of Novokinin

Angiotensin AT2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Novokinin for the angiotensin AT2 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human angiotensin AT2 receptor.

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled AT2 receptor antagonist (e.g., [125I]Sar1,Ile8 Angiotensin II) to each well.

-

Add increasing concentrations of unlabeled Novokinin to the wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Novokinin concentration. The IC50 value (the concentration of Novokinin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Ex Vivo Vasorelaxation Assay

Objective: To evaluate the vasorelaxant effect of Novokinin on isolated arteries from spontaneously hypertensive rats (SHR).[6][7]

Protocol:

-

Tissue Preparation: Isolate the superior mesenteric artery from an SHR and cut it into 2 mm rings.

-

Myograph Setup: Mount the arterial rings in a wire myograph system bathed in Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-contraction: After an equilibration period, pre-contract the arterial rings with phenylephrine (e.g., 1 µM) to induce a stable contraction.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add cumulative concentrations of Novokinin to the bath.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the Novokinin concentration to generate a concentration-response curve and determine the EC50 value.

In Vivo Hypotensive Activity Assay

Objective: To assess the effect of Novokinin on the systolic blood pressure of conscious SHR.[8][9][10][11]

Protocol:

-

Animal Model: Use adult male spontaneously hypertensive rats.

-

Blood Pressure Measurement: Measure the systolic blood pressure and heart rate of the conscious rats using a non-invasive tail-cuff method.

-

Drug Administration: Administer Novokinin orally (e.g., 0.1 mg/kg) or intravenously (e.g., 0.03 mg/kg) to the rats.[3] A control group should receive the vehicle.

-

Time-Course Measurement: Measure the systolic blood pressure and heart rate at various time points after drug administration (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Calculate the change in systolic blood pressure from the baseline for each rat at each time point. Compare the changes in the Novokinin-treated group with the control group using appropriate statistical analysis.

Anorexigenic Activity Assay

Objective: To evaluate the effect of Novokinin on food intake in mice.[4][12]

Protocol:

-

Animal Model: Use adult male mice, fasted overnight with free access to water.

-

Drug Administration: Administer Novokinin orally (e.g., 30-100 mg/kg) or intracerebroventricularly (i.c.v.) (e.g., 30-100 nmol/mouse).[4] A control group should receive the vehicle.

-

Food Intake Measurement: After drug administration, provide a pre-weighed amount of standard chow to each mouse. Measure the amount of food consumed at specific time intervals (e.g., 1, 2, and 4 hours).

-

Data Analysis: Calculate the cumulative food intake for each mouse. Compare the food intake of the Novokinin-treated group with the control group using appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Novokinin exerts its biological effects through the activation of the angiotensin AT2 receptor, which subsequently triggers distinct downstream signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacological effects of novokinin; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypotensive activity of novokinin, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Angiotensin II type I receptor shRNA on blood pressure and left ventricular remodeling in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholecystokinin System Is Involved in the Anorexigenic Effect of Peripherally Applied Palmitoylated Prolactin-Releasing Peptide in Fasted Mice - PMC [pmc.ncbi.nlm.nih.gov]

Novokinin TFA: A Technical Guide to its Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novokinin, a synthetic hexapeptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp, has emerged as a significant research tool in the field of cardiovascular science.[1][2] This guide provides an in-depth technical overview of Novokinin TFA (trifluoroacetate salt), focusing on its mechanism of action, its effects on the cardiovascular system, and the experimental protocols used to elucidate its function. The trifluoroacetate counter-ion is a common feature of synthetic peptides, serving to improve stability and solubility for research applications.

Core Mechanism of Action: An Angiotensin AT2 Receptor Agonist

Novokinin functions as a selective agonist for the angiotensin AT2 receptor.[2][3] Its cardiovascular effects are primarily mediated through the activation of this receptor, which often counteracts the effects of the more widely studied angiotensin AT1 receptor. The affinity of Novokinin for the AT2 receptor has been quantified with a Ki (inhibitor constant) of 7 x 10-6 M.[2][3]

The vasodilatory and hypotensive actions of Novokinin are not dependent on nitric oxide (NO) synthesis but are instead channeled through a distinct signaling cascade. Upon binding to the AT2 receptor, Novokinin initiates a downstream pathway that involves the production of prostaglandin I2 (PGI2), also known as prostacyclin.[2] PGI2 then acts on the prostaglandin IP receptor, leading to vasorelaxation and a subsequent reduction in blood pressure.[2] This mechanism has been confirmed through experiments where the effects of Novokinin were blocked by the AT2 receptor antagonist PD123319 and the IP receptor antagonist CAY-10441.[2][3]

Cardiovascular Effects of Novokinin

Vasorelaxation

In vitro studies have demonstrated the potent vasorelaxant properties of Novokinin. When applied to isolated mesenteric arteries from spontaneously hypertensive rats (SHR), Novokinin induces relaxation, contributing to its overall hypotensive effect.[2][3]

Antihypertensive Activity

In vivo studies utilizing spontaneously hypertensive rats (SHR), a well-established animal model for human essential hypertension, have shown that Novokinin effectively lowers blood pressure.[3][4] Oral administration of Novokinin has been found to significantly reduce systolic blood pressure in these animals.[3] Furthermore, the hypotensive effect of Novokinin was not observed in AT2 receptor-knockout mice, providing strong evidence for its receptor-specific action.[2][3]

Improvement of Endothelial Function

Beyond its direct vasodilatory and hypotensive effects, research suggests that Novokinin can also improve endothelial function. In a hypertension model induced by L-NAME and salt, treatment with Novokinin led to a significant increase in the maximal relaxation (Emax) and a decrease in the EC50 value for acetylcholine-induced vasodilation, indicating enhanced endothelial sensitivity.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from cardiovascular research on Novokinin.

Table 1: In Vitro Activity of Novokinin

| Parameter | Value | Model System | Reference |

| AT2 Receptor Affinity (Ki) | 7 x 10-6 M | --- | [2][3] |

| Mesenteric Artery Relaxation | Effective at 10-5 M | Isolated mesenteric artery from SHR | [2][3] |

Table 2: In Vivo Antihypertensive Effects of Novokinin in Spontaneously Hypertensive Rats (SHR)

| Administration Route | Dose | Effect | Reference |

| Oral | 0.1 mg/kg | Significant reduction in systolic blood pressure | [3] |

Table 3: Effects of Novokinin on Endothelial Function in Hypertensive Rats

| Parameter | Observation | Model System | Reference |

| Acetylcholine-induced vasodilation (Emax) | Significantly increased | L-NAME and salt-induced hypertension | [4][5] |

| Acetylcholine-induced vasodilation (EC50) | Decreased | L-NAME and salt-induced hypertension | [4][5] |

Experimental Protocols

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of Novokinin on blood pressure in a genetic model of hypertension.

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR), typically 12-15 weeks of age, are used.

-

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method. Rats are pre-warmed to ensure accurate readings. Baseline measurements are taken before drug administration.

-

Drug Administration: this compound is prepared for administration. For oral administration, it is often emulsified in 30% egg yolk to enhance absorption.[2][3] The appropriate dose (e.g., 0.1 mg/kg) is administered via oral gavage. A vehicle control group receives the emulsion without Novokinin.

-

Post-administration Monitoring: Blood pressure and heart rate are monitored at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the hypotensive effect.

-

Data Analysis: The changes in blood pressure from baseline are calculated for both the Novokinin-treated and control groups. Statistical analysis, such as a t-test or ANOVA, is used to determine the significance of the observed effects.

Ex Vivo Vasorelaxation Study in Isolated Mesenteric Arteries

Objective: To assess the direct effect of Novokinin on vascular tone.

Methodology:

-

Tissue Preparation: Spontaneously hypertensive rats are euthanized, and the superior mesenteric artery is carefully excised and placed in cold Krebs-Henseleit solution.

-

Arterial Ring Preparation: The artery is cleaned of surrounding connective tissue, and rings of approximately 2 mm in length are prepared.

-

Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a period of time. Following equilibration, the rings are pre-contracted with a vasoconstrictor, such as norepinephrine, to induce a stable level of tone.

-

Novokinin Application: Once a stable contraction is achieved, Novokinin is cumulatively added to the organ bath in increasing concentrations (e.g., from 10-9 to 10-5 M).

-

Data Recording and Analysis: The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by norepinephrine. A concentration-response curve is then plotted to determine the potency and efficacy of Novokinin as a vasorelaxant. To investigate the mechanism, the experiment can be repeated in the presence of specific antagonists (e.g., PD123319, CAY-10441).

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Novokinin-mediated vasorelaxation.

Caption: General experimental workflow for cardiovascular research on this compound.

References

- 1. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological effects of novokinin; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. The effects of novokinin, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Novokinin TFA: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin TFA, a synthetic peptide, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the therapeutic intervention of inflammatory disorders, particularly rheumatoid arthritis (RA). This technical guide provides an in-depth analysis of the anti-inflammatory actions of this compound, focusing on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visualizations of the key signaling pathways and experimental workflows are presented to facilitate further research and development.

Introduction

Novokinin is a synthetic six-amino-acid peptide (Arg-Pro-Lys-Leu-Pro-Trp) derived from ovalbumin.[1] It functions as an agonist for the Angiotensin II Type 2 receptor (AT2R), a key component of the Renin-Angiotensin System (RAS).[1] Activation of AT2R is known to counteract many of the pro-inflammatory and vasoconstrictive effects mediated by the Angiotensin II Type 1 receptor (AT1R). Novokinin's therapeutic potential extends beyond its anti-hypertensive effects to include anti-inflammatory, gastroprotective, and cyclooxygenase (COX)-inhibiting activities.[1] This guide focuses on the compelling evidence of its anti-inflammatory efficacy, primarily elucidated through studies utilizing the adjuvant-induced arthritis (AIA) rat model, a well-established animal model for human rheumatoid arthritis.

Mechanism of Action: Modulation of the Renin-Angiotensin and Arachidonic Acid Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate two critical interconnected pathways: the Renin-Angiotensin System (RAS) and the Arachidonic Acid (ArA) metabolism pathway.

The Renin-Angiotensin System (RAS)

In chronic inflammatory states like rheumatoid arthritis, the classical RAS arm (ACE/Ang II/AT1R) is often overactivated, leading to increased inflammation, vasoconstriction, and oxidative stress. Novokinin, by activating AT2R, promotes the counter-regulatory "protective" arm of the RAS. This leads to a restoration of balance in key RAS components.[2]

The Arachidonic Acid (ArA) Pathway

The metabolism of arachidonic acid can produce both pro-inflammatory and anti-inflammatory eicosanoids. In inflammatory conditions, there is often an increased production of pro-inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs). Novokinin treatment has been shown to shift the ArA metabolism towards the production of anti-inflammatory mediators, specifically epoxyeicosatrienoic acids (EETs).[2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a key study investigating the effects of Novokinin and a bone-targeted conjugate (Novo Conj) in an adjuvant-induced arthritis (AIA) rat model.

Table 1: Effect of Novokinin on Physical Parameters in Adjuvant-Induced Arthritis (AIA) Rat Model

| Treatment Group | Change in Body Weight (%) | Change in Paw Diameter (%) | Change in Joint Diameter (%) |

| Control | 50.1 ± 2.5 | - | - |

| Arthritic (Saline) | 12.6 ± 5.5 | 65.2 ± 5.8 | 58.7 ± 4.2 |

| Novokinin (400 µg/kg) | 31.6 ± 5.3 | 45.1 ± 6.1 | 38.9 ± 5.3 |

| Novo Conj (400 µg/kg) | 34.2 ± 4.5 | 30.7 ± 4.9 | 25.4 ± 3.7 |

*Data are presented as mean ± SEM. Data extracted from a study by Ranjit et al. (2022).[3]

Table 2: Effect of Novokinin on Serum Nitric Oxide and Plasma Renin-Angiotensin System (RAS) Components in AIA Rat Model

| Treatment Group | Serum Nitric Oxide (ng/mL) | Plasma Ang-(1-7) (pg/mL) | Plasma Ang II (pg/mL) |

| Control | 0.22 ± 0.13 | 125.6 ± 15.3 | 45.2 ± 8.7 |

| Arthritic (Saline) | 5.15 ± 1.02 | 68.4 ± 9.1 | 112.8 ± 12.5 |

| Novokinin (400 µg/kg) | 2.87 ± 0.65 | 95.3 ± 11.2 | 78.4 ± 10.1 |

| Novo Conj (400 µg/kg) | 1.98 ± 0.49 | 110.1 ± 13.8 | 62.1 ± 9.3 |

*Data are presented as mean ± SEM. Data extracted from a study by Ranjit et al. (2022).[3]

Table 3: Effect of Novokinin on the Ratio of RAS and Arachidonic Acid (ArA) Pathway Components in AIA Rat Model

| Treatment Group | ACE2/ACE Ratio (Heart Tissue) | AT2R/AT1R Ratio (Heart Tissue) | EETs/HETEs Ratio (Plasma) |

| Control | 1.00 | 1.00 | 1.00 |

| Arthritic (Saline) | 0.45 | 0.52 | 0.38 |

| Novokinin (400 µg/kg) | 0.78 | 0.81 | 0.72 |

| Novo Conj (400 µg/kg) | 0.92 | 0.95 | 0.89 |

*Ratios are normalized to the control group. Data extracted and calculated from a study by Ranjit et al. (2022).[2]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

-

Animal Model: Male Sprague Dawley rats are used.

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail.

-

Grouping and Treatment:

-

Control Group: Healthy rats receiving saline.

-

Arthritic Group: Arthritic rats receiving saline.

-

Novokinin Group: Arthritic rats receiving Novokinin (400 µg/kg, subcutaneously) every other day for two weeks, starting from the onset of arthritis (days 10-12 post-induction).

-

Novo Conj Group: Arthritic rats receiving an equivalent dose of Novokinin conjugate.

-

-

Assessment of Arthritis:

-

Paw and Joint Swelling: Measured periodically using a digital caliper.

-

Body Weight: Monitored throughout the experiment.

-

Arthritic Score: A visual scoring system (0-4 for each paw) based on erythema and swelling can be used for a semi-quantitative assessment.[4]

-

Measurement of Serum Nitric Oxide (NO)

-

Sample Collection: Blood is collected at the end of the experiment, and serum is separated by centrifugation.

-

NO Assay: Total serum nitrate and nitrite levels are measured as an indicator of NO production using a commercially available Griess reagent kit.

Analysis of Renin-Angiotensin System (RAS) Components

-

Sample Preparation: Plasma is separated from whole blood, and heart tissue is homogenized.

-

Quantification of Angiotensin Peptides: Plasma levels of Angiotensin-(1-7) and Angiotensin II are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Quantification of RAS Receptors and Enzymes: The protein expression of ACE, ACE2, AT1R, and AT2R in heart tissue homogenates is determined by Western blotting.

Analysis of Arachidonic Acid (ArA) Metabolites

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction to isolate the eicosanoids.

-

Quantification of EETs and HETEs: The levels of various epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) in plasma are measured using a targeted LC-MS/MS method.

Visualizations

Signaling Pathway of Novokinin's Anti-inflammatory Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Ang-(1-7) Bone-Targeting Conjugate in an Adjuvant-Induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of adjuvant-induced arthritis by nasal administration of novel synthetic peptides from heat shock protein 65 - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Novokinin-TFA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway of Novokinin, a synthetic peptide agonist for the Angiotensin AT2 receptor. Novokinin has garnered significant interest for its therapeutic potential in cardiovascular and metabolic regulation. This document outlines the core molecular interactions, downstream signaling cascades, and detailed experimental protocols for investigating its mechanism of action. The trifluoroacetate (TFA) salt form is commonly used for peptide stability and solubility but is not involved in the biological signaling cascade.

Core Signaling Axis: AT2 Receptor Activation

Novokinin is a hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) designed based on ovokinin, a vasorelaxing peptide derived from ovalbumin.[1][2] Its primary molecular target is the Angiotensin II Type 2 (AT2) receptor, a G-protein coupled receptor (GPCR).[1][3] Unlike the well-known AT1 receptor which mediates most of the classical vasoconstrictive and pro-inflammatory effects of Angiotensin II, the AT2 receptor often counter-regulates AT1 signaling, promoting vasodilation and anti-inflammatory responses.[4][5]

Novokinin acts as a selective agonist at the AT2 receptor, initiating a cascade of intracellular events that vary depending on the tissue and physiological context.[1][6] The binding affinity of Novokinin to the AT2 receptor has been quantified, demonstrating its specificity.[1][3]

Quantitative Binding and Efficacy Data

Quantitative analysis is crucial for characterizing the interaction between Novokinin and the AT2 receptor, as well as its functional potency in vivo. The following table summarizes key reported values.

| Parameter | Value | Species/Model | Description | Reference |

| Binding Affinity (Ki) | 7.0 - 7.35 µM | Rat | Dissociation constant for Novokinin binding to the AT2 receptor. | [1][3][7] |

| Effective Dose (Hypotension) | 0.1 mg/kg (p.o.) | Spontaneously Hypertensive Rats (SHR) | Oral dose that significantly lowered systolic blood pressure. | [1] |

| Effective Dose (Hypotension) | 0.03 mg/kg (i.v.) | Spontaneously Hypertensive Rats (SHR) | Intravenous dose that significantly lowered systolic blood pressure. | |

| Effective Dose (Anorexia) | 30-100 mg/kg (p.o.) | Fasted Conscious Mice | Oral dose range that suppressed food intake. | [8] |

| Effective Dose (Anorexia) | 30-100 nmol/mouse (i.c.v.) | Fasted Conscious Mice | Intracerebroventricular dose that suppressed food intake. | [8] |

Key Downstream Signaling Pathways

Activation of the AT2 receptor by Novokinin triggers distinct downstream pathways responsible for its diverse physiological effects, including vasorelaxation and appetite suppression. These pathways critically involve the production of prostaglandins.

Vasorelaxation and Hypotensive Pathway

The antihypertensive and vasorelaxing effects of Novokinin are mediated by a pathway involving cyclooxygenase (COX) and the production of prostacyclin (PGI2).

-

AT2 Receptor Activation: Novokinin binds to and activates the AT2 receptor on vascular endothelial cells.

-

COX Activation & PGI2 Synthesis: This activation stimulates cyclooxygenase (COX) enzymes, leading to the synthesis of prostacyclin (PGI2).

-

IP Receptor Activation: PGI2 is released and acts on the prostacyclin receptor (IP receptor) on adjacent vascular smooth muscle cells.

-

Vasorelaxation: Activation of the IP receptor, another GPCR, leads to an increase in intracellular cAMP, resulting in smooth muscle relaxation, vasodilation, and a subsequent drop in blood pressure.

This pathway is experimentally confirmed by its blockade with indomethacin (a non-selective COX inhibitor) and CAY10441 (a selective IP receptor antagonist).

Anorexigenic (Appetite Suppression) Pathway

In the central nervous system, Novokinin's activation of the AT2 receptor leads to a reduction in food intake. This centrally-mediated effect involves Prostaglandin E2 (PGE2) and the EP4 receptor.[2][8]

-

Central AT2 Receptor Activation: Novokinin administered intracerebroventricularly (i.c.v.) or orally crosses into the brain to activate AT2 receptors on neurons in relevant regions like the hypothalamus.

-

PGE2 Synthesis: This leads to the local synthesis and release of Prostaglandin E2 (PGE2).

-

EP4 Receptor Activation: PGE2 subsequently binds to and activates the prostaglandin E receptor 4 (EP4).

-

Appetite Suppression: Activation of the EP4 receptor signaling cascade results in a decrease in appetite (anorexia).

This mechanism is supported by studies where the anorexigenic effect was blocked by the COX inhibitor indomethacin and the selective EP4 receptor antagonist ONO-AE3-208.[8] Furthermore, the effect is absent in AT2 receptor-knockout mice.[8]

Detailed Experimental Protocols

The elucidation of the Novokinin signaling pathway relies on a combination of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.

AT2 Receptor Competitive Binding Assay (Ki Determination)

This assay quantifies the affinity of Novokinin for the AT2 receptor by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.

-

Objective: To determine the inhibitor constant (Ki) of Novokinin for the AT2 receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human AT2 receptor.

-

Labeled Ligand: e.g., [125I]-CGP 42112 (radioligand) or a fluorescently tagged AT2 ligand.

-

Unlabeled Competitor (for non-specific binding): A high concentration of Angiotensin II or a specific AT2 antagonist like PD123319.

-

Novokinin stock solution.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation counter or HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Novokinin in binding buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + Labeled Ligand + Binding Buffer.

-

Non-specific Binding (NSB): Cell membranes + Labeled Ligand + high concentration of Unlabeled Competitor.

-

Competitive Binding: Cell membranes + Labeled Ligand + each dilution of Novokinin.

-

-

Add a fixed concentration of the labeled ligand (typically at its Kd value) to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

-

Quantify the bound labeled ligand for each well using a scintillation counter (for radioligands) or a plate reader (for fluorescent ligands).

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competitive binding counts. Plot the percentage of specific binding against the logarithm of Novokinin concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

Prostaglandin E2 (PGE2) Measurement in Cell Supernatants

This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure PGE2 released from cells following stimulation with Novokinin.

-

Objective: To quantify PGE2 production in response to Novokinin.

-

Materials:

-

Cell line expressing the AT2 receptor (e.g., neuronal cells).

-

Novokinin.

-

Cell culture medium and supplements.

-

PGE2 ELISA Kit (commercially available from multiple vendors).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

-

Procedure:

-

Plate cells in a multi-well culture plate and grow to near confluence.

-

Replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal PGE2 levels.

-

Prepare different concentrations of Novokinin in the serum-free medium.

-

Aspirate the medium and add the Novokinin solutions (and a vehicle control) to the cells.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and collected supernatants to wells of a microplate pre-coated with a capture antibody.

-

Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding sites.

-

Incubating, washing away unbound reagents.

-